(3-Tert-butylcyclobutyl)methanesulfonyl chloride
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Overview
Description
(3-Tert-butylcyclobutyl)methanesulfonyl chloride is a chemical compound with the molecular formula C₉H₁₇ClO₂S and a molecular weight of 224.75 g/mol . This compound is known for its unique chemical structure, which includes a tert-butyl group attached to a cyclobutyl ring, further connected to a methanesulfonyl chloride group. It has garnered attention in various fields of research due to its potential biological activity and applications in synthetic chemistry.
Preparation Methods
The synthesis of (3-Tert-butylcyclobutyl)methanesulfonyl chloride typically involves the reaction of (3-Tert-butylcyclobutyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(3-Tert-butylcyclobutyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to (3-Tert-butylcyclobutyl)methanesulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, it can undergo oxidation under specific conditions to form sulfonic acids.
Common reagents used in these reactions include pyridine, triethylamine, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
(3-Tert-butylcyclobutyl)methanesulfonyl chloride has several applications in scientific research:
Synthetic Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Research: The compound’s unique structure makes it a candidate for studying biological activity and potential therapeutic applications.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Tert-butylcyclobutyl)methanesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide or other substituted products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar compounds to (3-Tert-butylcyclobutyl)methanesulfonyl chloride include:
Methanesulfonyl chloride: A simpler compound with similar reactivity but lacking the cyclobutyl and tert-butyl groups.
Cyclobutylmethanesulfonyl chloride: Similar structure but without the tert-butyl group, leading to different reactivity and applications.
Tert-butylmethanesulfonyl chloride: Lacks the cyclobutyl ring, resulting in different chemical properties and uses.
Properties
IUPAC Name |
(3-tert-butylcyclobutyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO2S/c1-9(2,3)8-4-7(5-8)6-13(10,11)12/h7-8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFVXAAVTNGILN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(C1)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2169608-39-1 |
Source
|
Record name | (3-tert-butylcyclobutyl)methanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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